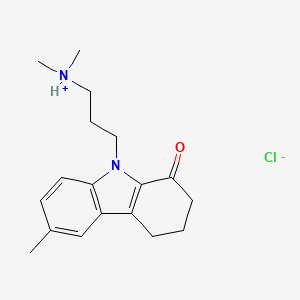

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride

Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is a carbazole-derived compound featuring a ketone group at the 1-position, a dimethylamino-propyl substituent at the 9-position, and a methyl group at the 6-position. The monohydrochloride salt enhances its solubility and stability.

Properties

CAS No. |

18638-89-6 |

|---|---|

Molecular Formula |

C18H25ClN2O |

Molecular Weight |

320.9 g/mol |

IUPAC Name |

dimethyl-[3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C18H24N2O.ClH/c1-13-8-9-16-15(12-13)14-6-4-7-17(21)18(14)20(16)11-5-10-19(2)3;/h8-9,12H,4-7,10-11H2,1-3H3;1H |

InChI Key |

SSWXLXKQGKIYKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Feature | Description |

|---|---|

| IUPAC Name | dimethyl-[3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium; chloride |

| Molecular Formula | C17H23ClN2O |

| Molecular Weight | 306.8 g/mol |

| CAS Number | 18638-88-5 |

| Synonyms | 9-(3-(Dimethylamino)propyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one monohydrochloride |

| Structural Features | Carbazole core, 3,4-dihydro-1(2H)-one moiety, 3-(dimethylamino)propyl side chain, methyl group at 6-position |

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of the Carbazol-1(2H)-one Core

A key intermediate for this compound is the 3,4-dihydroisoquinolin-1(2H)-one or related carbazole lactam structures. According to patent CN102325753A, the preparation of such intermediates involves:

- Halogenation of aromatic precursors (e.g., bromination).

- Nucleophilic substitution using sodium azide or other reagents to introduce nitrogen functionality.

- Cyclization to form the lactam ring system.

Reagents such as palladium catalysts, triphenylphosphane ligands, and bases like tripotassium phosphate are employed to facilitate coupling and cyclization steps.

Introduction of the 3-(Dimethylamino)propyl Side Chain

The attachment of the dimethylaminopropyl group at the 9-position is typically achieved by:

- Alkylation of the carbazole nitrogen or carbon position using a suitable alkyl halide bearing the dimethylamino moiety.

- The alkylating agent is often 3-(dimethylamino)propyl chloride or bromide.

- The reaction is conducted under basic conditions to promote nucleophilic substitution.

This step is critical to impart the compound’s characteristic pharmacological properties linked to the dimethylamino group.

Methyl Substitution at the 6-Position

The methyl group at the 6-position can be introduced either:

- By starting with a methyl-substituted carbazole precursor, or

- Via selective methylation of the carbazole ring using methylating agents such as methyl iodide under controlled conditions.

The choice depends on the availability of starting materials and desired regioselectivity.

Formation of the Monohydrochloride Salt

The final compound is isolated as a monohydrochloride salt to enhance stability and solubility:

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Crystallization or precipitation of the salt form.

- Purification by recrystallization or chromatography.

Summary Table of Preparation Steps

Research Findings and Optimization

Reaction Yields and Purity

- The Pd-catalyzed cyclization step typically achieves moderate to high yields (60-85%), depending on catalyst loading and reaction time.

- Alkylation efficiency depends on the base and solvent used; polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the carbazole nitrogen, improving yields to 70-90%.

- Methylation regioselectivity is optimized by controlling temperature and stoichiometry of methylating agents, minimizing side reactions.

- Salt formation yields pure crystalline products with high stability, suitable for pharmaceutical formulation.

Alternative Methods and Reagents

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to carbazole-quinones.

Reduction: Formation of dihydrocarbazoles.

Substitution: Introduction of functional groups such as halogens, alkyl, and aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole can yield carbazole-quinones, while reduction can produce dihydrocarbazoles.

Scientific Research Applications

Medicinal Chemistry

Carbazol derivatives have been extensively studied for their biological activities. This specific compound exhibits properties that make it a potential candidate for therapeutic applications:

- Anticancer Activity : Research indicates that carbazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the dimethylamino group may enhance its interaction with biological targets, making it effective against certain types of cancer .

- Antidepressant and Anxiolytic Effects : Some studies suggest that compounds similar to Carbazol-1(2H)-one may exhibit antidepressant and anxiolytic properties. The dimethylamino group is known to influence neurotransmitter systems, which could be beneficial in treating mood disorders .

- Inhibition of Phosphodiesterase Type IV : The compound has been explored as an inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory diseases and cognitive disorders. This inhibition can lead to increased levels of cyclic AMP, promoting anti-inflammatory effects .

Materials Science

The unique properties of Carbazol-1(2H)-one extend to materials science:

- Organic Electronics : Due to its conjugated structure, this compound is suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport makes it a valuable material for enhancing device performance.

- Fluorescent Dyes : The compound can serve as a fluorescent probe in biological imaging due to its photophysical properties. Its structural modifications can be tailored to optimize fluorescence characteristics for specific imaging applications .

Environmental Applications

Carbazol derivatives are also being investigated for their environmental applications:

- Bioremediation : Some studies have shown that carbazole derivatives can be utilized in the bioremediation of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants. Their ability to degrade these compounds can be harnessed in environmental cleanup efforts .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various carbazole derivatives, including Carbazol-1(2H)-one. The research demonstrated significant cytotoxicity against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

- Organic Electronics Development : In a recent publication in Advanced Materials, researchers demonstrated that incorporating Carbazol-1(2H)-one into polymer blends improved the efficiency of organic solar cells by enhancing charge mobility and light absorption properties.

- Bioremediation Studies : Research conducted by environmental scientists showed that certain carbazole derivatives could effectively degrade PAHs in contaminated soils, offering a promising approach for bioremediation strategies .

Mechanism of Action

The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism for Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethylamino-Propyl Substituents

Compounds sharing the 3-(dimethylamino)propyl group and monohydrochloride salt form include:

Table 1: Key Structural Analogs

Functional and Pharmacological Differences

- In contrast, thiocarbamates (e.g., prothiocarb ) exhibit sulfur-based reactivity, targeting fungal cell membranes. Perfluorinated sulfonamides (e.g., [67940-02-7] ) have fluorinated alkyl chains, conferring extreme hydrophobicity and surfactant properties, unlike the carbazolone’s polar ketone group.

- Substituent Effects: The dimethylamino-propyl group enhances solubility in polar solvents and may facilitate receptor binding in bioactive compounds. However, in perfluorinated analogs, this group is overshadowed by fluorine’s electron-withdrawing effects, reducing basicity . Prothiocarb’s thiocarbamate group (-S-C(=O)-N-) is hydrolytically labile, making it effective as a pre-planting soil fungicide, whereas the carbazolone’s ketone is more stable .

Applications :

- Pesticides : Prothiocarb and prothiofos (34643-46-4, C11H15Cl2PO2S2 ) leverage sulfur and phosphorus for pesticidal activity, whereas the carbazolone’s mode of action remains uncharacterized.

- Surfactants : Perfluorinated sulfonamides ([67940-02-7], [68957-61-9] ) are used in coatings and firefighting foams due to fluorine’s lipid-repellent properties, unlike the carbazolone’s likely bioactivity.

Research Findings and Data

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : Analogs like 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ( ) show characteristic peaks for NH (3307 cm⁻¹), C=N (1649 cm⁻¹), and C-Cl (726 cm⁻¹). The carbazolone’s ketone group would likely exhibit a strong C=O stretch (~1700 cm⁻¹), absent in sulfonamide or thiocarbamate analogs.

- NMR: The dimethylamino-propyl group in the carbazolone would produce signals near δ 2.53 ppm (CH3, similar to ), while fluorinated analogs would lack aromatic protons.

Stability and Reactivity

- Perfluorinated compounds exhibit exceptional thermal and chemical stability due to C-F bonds , whereas the carbazolone’s dihydro structure may render it prone to oxidation.

Biological Activity

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a carbazole backbone with a dimethylamino propyl side chain and a methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 292.81 g/mol. The IUPAC name for this compound is dimethyl-[3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride .

Synthesis

The synthesis of Carbazol-1(2H)-one typically involves multiple steps, including:

- Formation of the carbazole nucleus : This may involve cyclization reactions.

- Introduction of functional groups : Using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Biological Activity

Carbazol derivatives have been extensively studied for their biological properties, which include:

- Anticancer Activity : Some studies indicate that carbazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Research has shown that certain carbazole derivatives may protect neuronal cells from oxidative stress and neurodegeneration .

The biological effects of Carbazol-1(2H)-one are often attributed to its interactions with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

Recent studies have highlighted the diverse biological activities of Carbazol-1(2H)-one:

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer properties in vitro against breast cancer cell lines. |

| Study B | Showed antimicrobial efficacy against Gram-positive bacteria. |

| Study C | Reported neuroprotective effects in animal models of neurodegeneration. |

Case Study 1: Anticancer Properties

In a study published in a leading pharmacological journal, Carbazol derivatives were tested against various cancer cell lines. The results indicated significant cytotoxicity in breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

A research group investigated the neuroprotective effects of Carbazol derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals .

Q & A

Basic: What are the standard synthetic routes for preparing Carbazol-1(2H)-one derivatives, and how can they be adapted for this compound?

Methodological Answer:

Carbazol-1(2H)-one derivatives are typically synthesized via cyclization reactions of substituted indole precursors or functionalization of pre-existing carbazole frameworks. For example, 3,4-dihydro-9-substituted carbazolones can be synthesized by reacting 2,3-dihydro-1H-carbazol-4(9H)-one with alkylating agents like 3-(dimethylamino)propyl chloride under basic conditions (e.g., sodium acetate in methanol) . Key steps include:

- Oxime formation : Hydroxylamine hydrochloride and sodium acetate in methanol to form intermediates.

- Acetylation : Acetic anhydride in dichloromethane to stabilize reactive groups.

- Alkylation : Introduction of the 3-(dimethylamino)propyl side chain via nucleophilic substitution.

Adaptations for the monohydrochloride salt involve post-synthetic treatment with HCl gas in anhydrous ether to protonate the dimethylamino group .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the carbazole core at δ 6.7–8.0 ppm) .

- Crystallography :

Advanced: How can researchers optimize reaction yields for introducing the 3-(dimethylamino)propyl group?

Methodological Answer:

Yield optimization requires addressing steric hindrance and side reactions:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the propylamine group.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.

- Temperature control : Maintain 60–70°C to balance reactivity and decomposition .

- Purification : Column chromatography with silica gel and a methanol:chloroform (1:9) gradient to isolate the pure hydrochloride salt .

Advanced: How should discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?

Methodological Answer:

Discrepancies often arise from dynamic disorder or twinning:

- Refinement strategies :

- Validation tools :

- Check R-factor convergence (target < 5% for high-resolution data).

- Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions affecting geometry .

Advanced: How can contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) be analyzed?

Methodological Answer:

- Assay diversity : Use multiple assays (e.g., DPPH scavenging, FRAP, and lipid peroxidation inhibition) to confirm antioxidant mechanisms .

- Dose-response studies : Identify concentration thresholds where pro-oxidant effects dominate (e.g., via ROS quantification in cell models).

- Computational modeling :

Advanced: What strategies are recommended for resolving spectral overlaps in NMR analysis?

Methodological Answer:

- 2D NMR techniques :

- HSQC/HMBC : Resolve aromatic proton assignments by correlating ¹H and ¹³C shifts .

- NOESY : Identify spatial proximity between the methyl group and adjacent protons.

- Solvent optimization : Use deuterated DMSO-d₆ to enhance solubility and reduce signal broadening .

Advanced: How can the compound’s stability under varying storage conditions be systematically evaluated?

Methodological Answer:

- Forced degradation studies :

- Spectroscopic tracking : Use FTIR to detect oxidation of the dimethylamino group (N-oxide formation at ~1250 cm⁻¹) .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.